molecular formula C26H36Cl2N2O4 B13751840 N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate CAS No. 4981-10-6

N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate

Cat. No.: B13751840
CAS No.: 4981-10-6
M. Wt: 511.5 g/mol
InChI Key: KJTKQMGARPGBEV-UHFFFAOYSA-N
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Description

N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexane ring substituted with two 2-chlorophenethyl groups and two acetate groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate typically involves the reaction of 1,4-cyclohexanediamine with 2-chlorophenethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with acetic anhydride to form the diacetate derivative.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-chlorophenethyl)-2,3-butanediimine
  • N,N’-Bis(2-chlorophenethyl)-1,2-ethanediamine

Uniqueness

N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

4981-10-6

Molecular Formula

C26H36Cl2N2O4

Molecular Weight

511.5 g/mol

IUPAC Name

acetic acid;1-N,4-N-bis[2-(2-chlorophenyl)ethyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C22H28Cl2N2.2C2H4O2/c23-21-7-3-1-5-17(21)13-15-25-19-9-11-20(12-10-19)26-16-14-18-6-2-4-8-22(18)24;2*1-2(3)4/h1-8,19-20,25-26H,9-16H2;2*1H3,(H,3,4)

InChI Key

KJTKQMGARPGBEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(CCC1NCCC2=CC=CC=C2Cl)NCCC3=CC=CC=C3Cl

Origin of Product

United States

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